molecular formula C10H8Cl2O2 B13726451 2,4-Dichloro-3-methylcinnamic acid

2,4-Dichloro-3-methylcinnamic acid

Cat. No.: B13726451
M. Wt: 231.07 g/mol
InChI Key: GOSPIYACQCNKRK-HWKANZROSA-N
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Description

2,4-Dichloro-3-methylcinnamic acid is a halogenated cinnamic acid derivative featuring chlorine substituents at the 2- and 4-positions of the benzene ring and a methyl group at the 3-position. Chlorinated cinnamic acids are often studied for their enhanced stability and bioactivity compared to non-halogenated analogs .

Properties

Molecular Formula

C10H8Cl2O2

Molecular Weight

231.07 g/mol

IUPAC Name

(E)-3-(2,4-dichloro-3-methylphenyl)prop-2-enoic acid

InChI

InChI=1S/C10H8Cl2O2/c1-6-8(11)4-2-7(10(6)12)3-5-9(13)14/h2-5H,1H3,(H,13,14)/b5-3+

InChI Key

GOSPIYACQCNKRK-HWKANZROSA-N

Isomeric SMILES

CC1=C(C=CC(=C1Cl)/C=C/C(=O)O)Cl

Canonical SMILES

CC1=C(C=CC(=C1Cl)C=CC(=O)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-3-methylcinnamic acid typically involves the reaction of 2,4-dichlorobenzaldehyde with methylmalonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification methods, such as recrystallization and chromatography, is essential to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-3-methylcinnamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,4-Dichloro-3-methylcinnamic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-3-methylcinnamic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and the organism being studied .

Comparison with Similar Compounds

Structural and Substitutional Differences

The table below highlights key structural features and properties of 2,4-dichloro-3-methylcinnamic acid and related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications
This compound 2-Cl, 4-Cl, 3-CH₃ C₁₀H₈Cl₂O₂ Not provided Not provided Agrochemicals, pharmaceuticals
3,4-Dichlorocinnamic acid 3-Cl, 4-Cl C₉H₆Cl₂O₂ 217.05 1202-39-7 Polymer synthesis, bioactive studies
4-Chloro-2-fluoro-3-methoxycinnamic acid 4-Cl, 2-F, 3-OCH₃ C₁₀H₈ClFO₃ Not provided 1353001-74-7 Medicinal chemistry, fluorophore design
Ferulic acid (4-hydroxy-3-methoxycinnamic acid) 4-OH, 3-OCH₃ C₁₀H₁₀O₄ 194.18 1135-24-6 Antioxidants, food preservatives
Caffeic acid (3,4-dihydroxycinnamic acid) 3-OH, 4-OH C₉H₈O₄ 180.16 331-39-5 Nutraceuticals, anti-inflammatory agents

Key Observations :

  • Chlorine vs. Hydroxyl/Methoxy Groups : Chlorination (e.g., 3,4-dichlorocinnamic acid) increases lipophilicity and resistance to enzymatic degradation compared to hydroxylated analogs like caffeic acid, making chlorinated derivatives more suitable for pesticidal applications .
  • Fluorine and Methoxy Combinations : The presence of fluorine (e.g., 4-chloro-2-fluoro-3-methoxycinnamic acid) enhances metabolic stability and bioavailability in medicinal chemistry applications .

Physicochemical Properties

  • Solubility : Hydroxylated derivatives (e.g., caffeic acid) exhibit higher water solubility due to polar -OH groups, whereas chlorinated analogs (e.g., 3,4-dichlorocinnamic acid) are more lipid-soluble .
  • Thermal Stability : Methoxy groups (e.g., ferulic acid) improve thermal stability compared to hydroxylated derivatives, which are prone to oxidation .
  • Acidity : Chlorine substituents increase acidity (lower pKa) of the carboxylic acid group, enhancing reactivity in esterification or amidation reactions .

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